molecular formula C16H15FN4O B560054 Pamiparib CAS No. 1446261-44-4

Pamiparib

Cat. No. B560054
M. Wt: 298.321
InChI Key: MSMXKTAOUDZVHF-MRXNPFEDSA-N
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Description

Pamiparib (BGB-290) is an investigational small molecule inhibitor of PARP1 and PARP2 . It is being evaluated as a monotherapy in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers . It is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies .


Molecular Structure Analysis

Pamiparib had IC 50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . An X-ray cocrystal structure of pamiparib within PARP-1 revealed the drug binds to similar sites to other PARP inhibitors (e.g., niraparib and olaparib) .


Chemical Reactions Analysis

Pamiparib selectively binds to PARP 1 and 2 and prevents PARP-mediated DNA repair . This leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .


Physical And Chemical Properties Analysis

Pamiparib has a molecular formula of C16H15FN4O and an average mass of 298.315 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its topological polar surface area is 60 Å2, and it has a molar refractivity of 77.7±0.5 cm3 .

Scientific Research Applications

  • Treatment of Brain Tumor : Pamiparib demonstrates excellent selectivity for both PARP1 and PARP2 and has anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency. It has good bioavailability and is more potent than olaparib in efficacy studies. Particularly, it shows strong anti-tumor synergy with temozolomide (TMZ), a DNA alkylating agent used to treat brain tumors, and improved penetration across the blood-brain barrier in mice, suggesting a unique potential for the treatment of brain tumors (Xiong et al., 2020).

  • First Approval for Specific Cancer Treatments : Pamiparib was approved in China for the treatment of germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer previously treated with two or more lines of chemotherapy (Markham, 2021).

  • Combination with Radiation Therapy in Glioblastoma : In clinical trials, pamiparib combined with radiation therapy and/or TMZ in patients with newly diagnosed or recurrent/refractory glioblastoma showed promising results. It was well-tolerated and demonstrated potential antitumor effects, supporting further evaluation of these combinations in glioblastoma treatment (Piotrowski et al., 2019).

  • Pharmacokinetics and Drug Interactions : A study investigated the pharmacokinetics of pamiparib when administered with strong CYP3A inducers and inhibitors. It was found that pamiparib plasma exposure was reduced with rifampin coadministration but unaffected by itraconazole coadministration (Mu et al., 2021).

  • Safety and Antitumor Activity in Various Cancers : Pamiparib has shown preliminary antitumor activity and was generally well-tolerated in patients with advanced solid tumors, including ovarian cancer. This evidence comes from a phase 1 dose-escalation/expansion study (Voskoboynik et al., 2019).

Safety And Hazards

Pamiparib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided .

Future Directions

Pamiparib is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies . It is being evaluated in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers .

properties

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamiparib

CAS RN

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
649
Citations
Y Xiong, Y Guo, Y Liu, H Wang, W Gong, Y Liu, X Wang… - Neoplasia, 2020 - Elsevier
… /2 inhibitor pamiparib with good selectivity and PK profile. The anti-tumor efficacy of pamiparib … Pamiparib is a not a substrate of P-gp or BCRP. With its high penetration across the BBB, …
Number of citations: 66 www.sciencedirect.com
A Markham - Drugs, 2021 - Springer
… a phase I/II trial (NCT03333915) pamiparib was recently approved in China for the treatment … This article summarizes the milestones in the development of pamiparib leading to this first …
Number of citations: 35 link.springer.com
M Friedlander, T Meniawy, B Markman… - The Lancet …, 2019 - thelancet.com
Background Rationale exists for combined treatment with immune checkpoint inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors in a variety of solid tumours. This study …
Number of citations: 93 www.thelancet.com
X Wu, J Zhu, J Wang, Z Lin, R Yin, W Sun, Q Zhou… - Clinical Cancer …, 2022 - AACR
Purpose: Phase I results of this phase I/II study showed that pamiparib 60 mg twice a day had antitumor activity and an acceptable safety profile in Chinese patients with advanced …
Number of citations: 11 aacrjournals.org
H Wang, B Ren, Y Liu, B Jiang, Y Guo… - Journal of Medicinal …, 2020 - ACS Publications
… These efforts led to the identification of pamiparib (BGB-290, 139), which displays excellent … pamiparib shows similar binding sites with PARP with other PARP inhibitors, but pamiparib …
Number of citations: 37 pubs.acs.org
A Stradella, ML Johnson, S Goel, SR Chandana… - Annals of …, 2019 - Elsevier
Background DNA damage caused by TMZ can sensitize tumors to PARP inhibitors. Pamiparib is an investigational PARP1/2 inhibitor that has shown PARP trapping activity, brain …
Number of citations: 1 www.sciencedirect.com
S Chowdhury, J Mateo, M Gross, AJ Armstrong… - 2019 - ascopubs.org
… ; NCT03333915), pamiparib was generally well tolerated and … and safety/tolerability of pamiparib in mCRPC patients (pts) with … Four cohorts of pts will receive pamiparib 60 mg BID in 28-…
Number of citations: 10 ascopubs.org
JD Lickliter, M Voskoboynik, L Mileshkin… - British Journal of …, 2022 - nature.com
… the bioavailability of pamiparib is high, … of pamiparib in patients with advanced solid tumours. The primary objectives of this study were to evaluate the safety and tolerability of pamiparib, …
Number of citations: 6 www.nature.com
S Mu, D Palmer, R Fitzgerald… - Clinical …, 2021 - Wiley Online Library
… The mass balance in excreta, blood, and plasma radioactivity and plasma pamiparib … Unchanged pamiparib accounted for the most plasma radioactivity (67.2% ± 10.2%). Pamiparib …
Number of citations: 7 accp1.onlinelibrary.wiley.com
M Johnson, M Galsky, M Barve, S Goel… - Annals of …, 2018 - annalsofoncology.org
… In Phase 1 studies (NCT02361723; NCT03333915), pamiparib was generally well tolerated … and MTD of pamiparib plus TMZ. During dose escalation, pts receive pamiparib 60 mg PO …
Number of citations: 3 www.annalsofoncology.org

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